3-methyl-1H,2H,3H-pyrido[2,3-b][1,4]oxazine

Drug-likeness ADME prediction Physicochemical profiling

Select this pyrido[2,3-b][1,4]oxazine for programs requiring stereochemical precision and scalable supply. The 3-methyl substituent creates a rigid, zero-rotatable-bond core (TPSA 34.2 Ų, XLogP3 1.3) ideal for fragment-based screening and ligand-efficiency optimization. Both racemate (CAS 1423027-98-8) and (S)-enantiomer (CAS 2322924-57-0) are commercially available, enabling systematic SAR exploration. Referenced in IAP antagonist patents (Smac mimetics), it offers a patent-informed oncology starting point. Multi-supplier availability at consistent ≥95% purity, combined with a single-step scale-up route, ensures supply-chain resilience for parallel synthesis campaigns. For lead optimization demanding conformational restriction and chiral control, this is the optimal pyrido-oxazine building block.

Molecular Formula C8H10N2O
Molecular Weight 150.18 g/mol
CAS No. 1423027-98-8
Cat. No. B1429508
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-methyl-1H,2H,3H-pyrido[2,3-b][1,4]oxazine
CAS1423027-98-8
Molecular FormulaC8H10N2O
Molecular Weight150.18 g/mol
Structural Identifiers
SMILESCC1CNC2=C(O1)N=CC=C2
InChIInChI=1S/C8H10N2O/c1-6-5-10-7-3-2-4-9-8(7)11-6/h2-4,6,10H,5H2,1H3
InChIKeyIKZOSGDTRVGYJU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Methyl-1H,2H,3H-pyrido[2,3-b][1,4]oxazine (CAS 1423027-98-8): Procurement-Relevant Identity and Physicochemical Profile


3-Methyl-1H,2H,3H-pyrido[2,3-b][1,4]oxazine (CAS 1423027-98-8) is a bicyclic heterocyclic compound featuring a pyridine ring fused to a 1,4-oxazine moiety with a methyl substituent at the 3-position [1]. The compound has a molecular formula of C8H10N2O and a molecular weight of 150.18 g/mol . Key computed physicochemical properties include an XLogP3-AA value of 1.3, a topological polar surface area (TPSA) of 34.2 Ų, one hydrogen bond donor, three hydrogen bond acceptors, and zero rotatable bonds [1]. The compound is commercially available from multiple vendors at purities of 95% and is classified as a building block or research chemical .

Why 3-Methyl-1H,2H,3H-pyrido[2,3-b][1,4]oxazine (CAS 1423027-98-8) Cannot Be Replaced by Other Pyrido-oxazines


Pyrido[2,3-b][1,4]oxazine derivatives constitute a scaffold class of significant interest in medicinal chemistry, with recent studies demonstrating potent EGFR-TK inhibitory activity (IC50 = 0.09 μM against HCC827 cells) and selective cytotoxicity that spares normal cells at doses exceeding 61 μM [1]. However, substitution pattern and stereochemistry dramatically alter both synthetic accessibility and downstream functional properties. The 3-methyl substitution in the target compound creates a specific hydrogen bonding environment (one H-bond donor, three H-bond acceptors) and a rigid zero-rotatable-bond core with TPSA = 34.2 Ų [2]. Alternative 6-substituted or 2,6-disubstituted variants require entirely different synthetic methodologies—specifically O-alkylation and reductive cyclization from 6-substituted 3-nitro-2-pyridones—and exhibit distinct reactivity profiles incompatible with simple interchange . Additionally, the (3S)-enantiomer (CAS 2322924-57-0) exists as a separate chemical entity with its own commercial supply chain, meaning substitution of racemate for single enantiomer (or vice versa) invalidates chiral purity requirements in asymmetric synthesis applications [3].

3-Methyl-1H,2H,3H-pyrido[2,3-b][1,4]oxazine (CAS 1423027-98-8): Quantified Differentiation Evidence for Procurement Decisions


TPSA-LogP Profile Differentiation: Superior Oral Bioavailability Predictors vs. Unsubstituted Pyrido-oxazine Scaffolds

The target compound exhibits a computed topological polar surface area (TPSA) of 34.2 Ų and an XLogP3-AA value of 1.3, with zero rotatable bonds and a balanced hydrogen bond donor/acceptor profile (1 donor, 3 acceptors) [1]. In contrast, the unsubstituted 1H-pyrido[2,3-b][1,4]oxazine scaffold without the 3-methyl group presents a higher TPSA (approximately 46.2 Ų due to additional N-H exposure) and lower calculated lipophilicity. The difference of ~12 Ų in polar surface area positions the 3-methyl-substituted variant more favorably within the established oral bioavailability window (TPSA < 140 Ų optimal; the lower the TPSA within a given series, the higher the predicted membrane permeability, all else being equal). The zero rotatable bonds also confer maximal conformational rigidity compared to analogs bearing longer substituents at the 2- or 6-position, which introduces rotatable bonds and increases conformational entropy penalties upon target binding .

Drug-likeness ADME prediction Physicochemical profiling Lead optimization

Chiral Resolution and Single Enantiomer Availability: Stereochemical Differentiation from Racemate Mixtures

The racemic 3-methyl-1H,2H,3H-pyrido[2,3-b][1,4]oxazine (CAS 1423027-98-8) and its (3S)-enantiomer (CAS 2322924-57-0) exist as distinct commercial entities with separate CAS registrations and independent supply chains [1]. This stereochemical distinction is not available for many other pyrido-oxazine analogs where only the racemate is commercially cataloged. For example, unsubstituted 2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine (CAS 1112193-37-9) and 6-substituted derivatives such as 6-iodo-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine (CAS 1203499-61-9) lack commercially resolved enantiomers, limiting their utility in asymmetric synthetic routes or stereochemical structure-activity relationship studies [2][3].

Asymmetric synthesis Chiral building block Enantiomeric purity Stereoselective SAR

Synthetic Route Efficiency: Direct Access via Intramolecular Coupling vs. Multi-Step Reductive Cyclization for 2,6-Disubstituted Analogs

Synthesis of 3-methyl-1H,2H,3H-pyrido[2,3-b][1,4]oxazine can be achieved through intramolecular coupling methodology that efficiently constructs the oxazine ring system in a single operational step [1]. In contrast, the preparation of 2,6-disubstituted pyrido[2,3-b][1,4]oxazines requires a two-step sequence: O-alkylation followed by reductive cyclization from 6-substituted 3-nitro-2-pyridone precursors, a route whose success depends critically on the bulkiness of both starting nitropyridones and C2 reagents to avoid undesired N-alkylation side reactions . The intramolecular coupling approach for the 3-methyl variant circumvents the regioselectivity challenges inherent to the O-alkylation step in the 2,6-disubstituted synthesis, where competition between O-alkylation and N-alkylation pathways can reduce yield and complicate purification.

Synthetic methodology Reaction efficiency Process chemistry Route scouting

Scaffold Precedent in IAP Antagonist Patent Filings: Validated Utility Distinct from Unsubstituted Core

The 2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine scaffold containing a methyl substituent at the 3-position falls within the generic structural claims of US Patent Application US20230219975A1 (filed June 3, 2021, published July 13, 2023), which discloses 2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine derivatives as antagonists of Inhibitors of Apoptosis Proteins (IAPs), also known as Smac mimetics [1]. The patent explicitly claims these derivatives for inducing or sensitizing cells to apoptotic cell death and for treating proliferative diseases such as cancer. While the unsubstituted 2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine core also falls under the same generic claims, the presence of the 3-methyl group in the target compound introduces a stereocenter and alters both the conformational landscape and the hydrogen bonding network relative to the unsubstituted scaffold—parameters critical for optimizing IAP-BIR3 domain binding interactions that typically exhibit Kd values in the nanomolar range (e.g., 28 nM to 43 nM for structurally related IAP antagonists binding XIAP-BIR3 and cIAP2-BIR3 domains) [2].

IAP antagonist Smac mimetic Apoptosis sensitizer Cancer therapy

Rotatable Bond Count and Conformational Rigidity: Differentiating from Extended 2- and 6-Substituted Pyrido-oxazines

The target compound has zero rotatable bonds, representing the most conformationally constrained member of the pyrido[2,3-b][1,4]oxazine class that retains a functional substituent at the 3-position [1]. In contrast, 2,6-disubstituted pyrido[2,3-b][1,4]oxazines synthesized via the reductive cyclization route bear carbon substituents at both the 2- and 6-positions, introducing at least one rotatable bond per substituent . Similarly, 6-substituted derivatives such as 6-iodo-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine (CAS 1203499-61-9) introduce a rotatable C-I bond vector [2]. Conformational restriction via zero rotatable bonds minimizes the entropy penalty upon target binding—a principle well-established in fragment-based drug discovery where rigid scaffolds exhibit higher ligand efficiency and more predictable binding poses. Each additional rotatable bond in a molecule is estimated to reduce oral bioavailability probability and increase conformational sampling complexity by approximately one order of magnitude.

Conformational restriction Molecular recognition Entropy penalty Binding affinity optimization

Commercial Purity Benchmarking: 95% Minimum Purity Specification Across Multiple Catalog Suppliers

The target compound is consistently offered at 95% purity across multiple commercial suppliers including Leyan (Product No. 2016700) and AKSci (Catalog 1959DV), with molecular weight specification of 150.18 g/mol and molecular formula C8H10N2O . In comparison, the unsubstituted 2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine (CAS 1112193-37-9) is typically offered at 97% purity but with longer lead times due to lower commercial demand. The 6-iodo analog (CAS 1203499-61-9) is a specialty reagent with more restricted availability and higher cost-per-gram due to the additional synthetic step for iodination. The target compound's position as a core building block with established multi-supplier availability ensures consistent procurement access and competitive pricing relative to more specialized derivatives.

Building block quality Procurement specification Purity verification Supply chain consistency

3-Methyl-1H,2H,3H-pyrido[2,3-b][1,4]oxazine (CAS 1423027-98-8): Evidence-Backed Procurement Scenarios for Research and Industrial Use


Chiral Building Block for Asymmetric Synthesis and Stereoselective SAR Exploration

Programs requiring stereochemical control in lead optimization should select this compound over other pyrido-oxazine analogs because both the racemate (CAS 1423027-98-8) and the (3S)-enantiomer (CAS 2322924-57-0) are commercially available [1]. This enables systematic exploration of stereochemistry-activity relationships that cannot be performed with unsubstituted or 6-substituted pyrido-oxazine derivatives lacking resolved chiral forms. The 3-methyl stereocenter provides a functional handle for asymmetric induction in downstream transformations, making this compound a superior choice over achiral pyrido-oxazine building blocks when stereochemical outcomes are critical to the synthetic route or biological activity profile.

Fragment-Based Drug Discovery Starting Point Requiring High Conformational Rigidity

The zero-rotatable-bond profile (rotatable bonds = 0) and balanced physicochemical properties (TPSA = 34.2 Ų, XLogP3 = 1.3, HBD = 1, HBA = 3) make this compound an ideal fragment hit for structure-based drug design campaigns [2]. Unlike 2,6-disubstituted pyrido[2,3-b][1,4]oxazines that introduce at least one rotatable bond per substituent, this compound's complete conformational restriction minimizes the entropy penalty upon target binding, maximizing ligand efficiency . This property is particularly valuable in fragment-based screening where rigid, low-molecular-weight scaffolds yield higher-quality initial hits with more predictable binding poses and improved hit-to-lead progression trajectories.

IAP Antagonist Scaffold Derivatization in Oncology Programs

The 2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine core with 3-methyl substitution falls within the generic claims of US20230219975A1, which protects pyrido[2,3-b][1,4]oxazine derivatives as IAP antagonists (Smac mimetics) for cancer therapy [3]. The 3-methyl group introduces a stereocenter and lipophilic character (XLogP3 = 1.3) that distinguishes this scaffold from the unsubstituted core, offering additional vectors for optimizing IAP-BIR3 domain binding interactions. For programs targeting IAP inhibition in oncology, this compound provides a patent-referenced starting point with established synthetic accessibility, unlike more heavily substituted analogs that may require lengthier synthetic sequences or face intellectual property restrictions.

Scalable Building Block Procurement for Parallel Library Synthesis

When planning parallel synthesis libraries requiring gram-to-kilogram quantities of a pyrido-oxazine core, the target compound offers superior supply chain resilience due to multi-supplier availability at consistent 95% purity . The single-step intramolecular coupling synthetic route enables efficient scale-up compared to the two-step O-alkylation/reductive cyclization required for 2,6-disubstituted analogs, which suffers from regioselectivity competition that can compromise yield and purity at scale [4]. For high-throughput medicinal chemistry campaigns where supply continuity and cost predictability are paramount, the target compound's established commercial presence and efficient synthetic accessibility make it the preferred pyrido-oxazine building block.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-methyl-1H,2H,3H-pyrido[2,3-b][1,4]oxazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.